molecular formula C3H2NNa B1602929 Sodium;prop-2-enenitrile CAS No. 61788-39-4

Sodium;prop-2-enenitrile

Cat. No.: B1602929
CAS No.: 61788-39-4
M. Wt: 75.04 g/mol
InChI Key: NTOWCTQVNUDKBY-UHFFFAOYSA-N
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Description

Structural Analysis of Sodium;prop-2-enenitrile

Molecular Architecture and Bonding Characteristics

This compound possesses the molecular formula C₃H₂NNa with a molecular weight of 75.04 grams per mole. The compound represents the sodium salt of prop-2-enenitrile, commonly known as acrylonitrile, where the sodium cation forms an ionic association with the deprotonated nitrile species. The parent compound acrylonitrile exhibits the structure H₂C=CH-C≡N, featuring a vinyl group linked to a nitrile functional group. In the sodium derivative, deprotonation occurs at one of the vinyl carbon positions, creating a carbanion that stabilizes through resonance with both the alkene and nitrile functionalities.

The molecular architecture exhibits a linear arrangement around the nitrile carbon due to the sp hybridization of this center, while the vinyl portion maintains trigonal planar geometry around the sp² hybridized carbons. The sodium cation coordinates to the delocalized electron density of the carbanion, creating an organometallic species with significant ionic character. This coordination pattern results in a structure where the sodium atom occupies a position that maximizes electrostatic interactions with the negatively charged carbon center while minimizing steric hindrance from the organic framework.

The compound demonstrates remarkable structural flexibility compared to simple alkali metal salts due to the extended conjugation system present in the organic anion. The resonance stabilization of the carbanion through delocalization into both the alkene π-system and the nitrile π-system creates multiple canonical structures that contribute to the overall stability of the molecule. This delocalization pattern significantly influences the bond lengths and angles throughout the organic framework, with the carbon-carbon bonds exhibiting intermediate character between single and double bonds.

Electronic Configuration and Hybridization States

The electronic configuration analysis of this compound reveals complex hybridization patterns that govern its chemical behavior and structural stability. The sodium atom maintains its characteristic [Ne]3s¹ electronic configuration in the neutral state, but upon ionization to form the Na⁺ cation, it adopts the stable [Ne] configuration of neon. This electronic arrangement provides the driving force for the ionic bonding interaction with the organic anion through complete electron transfer from sodium to the carbon framework.

The carbon atoms within the prop-2-enenitrile framework exhibit varying hybridization states that reflect their bonding environments and electronic requirements. The nitrile carbon adopts sp hybridization, characterized by two equivalent sp hybrid orbitals forming sigma bonds with the adjacent carbon and nitrogen atoms, while the remaining two p orbitals participate in the formation of the triple bond. This linear arrangement around the nitrile carbon creates a bond angle of 180 degrees and contributes to the overall rigidity of this portion of the molecule.

The vinyl carbon atoms demonstrate sp² hybridization patterns, with three sp² hybrid orbitals forming sigma bonds in a trigonal planar arrangement. The remaining p orbital on each vinyl carbon participates in π-bonding, creating the characteristic alkene double bond. However, in the deprotonated species, one of the vinyl carbons carries the negative charge, leading to significant modification of the electronic distribution and hybridization characteristics. The carbanion center exhibits enhanced s-character in its hybrid orbitals, stabilizing the negative charge through closer proximity to the positively charged nucleus.

The nitrogen atom in the nitrile group maintains sp hybridization, with one sp hybrid orbital forming the sigma bond to carbon and the other containing a lone pair of electrons. The two p orbitals participate in the π-bonding system of the triple bond, creating a highly electronegative center that contributes to the overall electron-withdrawing character of the nitrile functionality. This electronic arrangement influences the charge distribution throughout the molecule and affects the positioning and coordination behavior of the sodium cation.

Crystal Field Stabilization in Sodium Coordination

The coordination environment of sodium in this compound presents unique challenges for traditional crystal field theory analysis due to the non-spherical nature of the organic ligand and the delocalized electron density of the carbanion. Unlike conventional coordination complexes with discrete ligands, this system involves coordination to an extended π-system where the electron density is distributed across multiple atomic centers. The sodium cation experiences an asymmetric ligand field that deviates significantly from the idealized geometries typically considered in crystal field theory.

The coordination of sodium to the delocalized carbanion creates a situation where multiple coordination modes become possible, depending on the specific geometric arrangement and the presence of additional coordinating species. In the solid state, sodium atoms may coordinate to oxygen atoms from solvent molecules or other electronegative centers present in the crystal lattice, leading to higher coordination numbers and more complex geometries. These additional coordination interactions influence the overall stability of the crystal structure and affect the electronic properties of the sodium center.

The stabilization energy derived from the coordination interaction depends heavily on the extent of charge delocalization within the organic anion and the ability of the sodium cation to approach the regions of highest electron density. The π-system of the prop-2-enenitrile anion provides multiple potential coordination sites, including the formal carbanion center, the alkene π-electron density, and the lone pair electrons of the nitrile nitrogen. This multiplicity of coordination options leads to dynamic behavior in solution and potentially multiple polymorphs in the solid state.

The lack of significant d-orbital involvement in sodium coordination eliminates the conventional crystal field splitting effects observed in transition metal complexes. Instead, the stabilization arises primarily from electrostatic interactions between the positively charged sodium ion and the negatively charged organic framework. This electrostatic model provides a more appropriate framework for understanding the coordination behavior and predicting the preferred geometries and coordination numbers for sodium in this system.

Comparative Analysis with Alkali Metal Cyanide Derivatives

The comparison of this compound with alkali metal cyanide derivatives reveals fundamental differences in structure, bonding, and reactivity that reflect the distinct nature of the organic versus inorganic anions. Sodium cyanide, with the formula NaCN, represents the prototypical alkali metal cyanide, featuring a linear CN⁻ anion coordinated to the sodium cation. The cyanide anion exhibits sp hybridization at both carbon and nitrogen centers, creating a symmetrical linear structure with equivalent resonance forms that contribute to its stability.

Property Sodium Cyanide This compound Potassium Cyanide
Molecular Formula NaCN C₃H₂NNa KCN
Molecular Weight (g/mol) 49.01 75.04 65.12
Anion Structure Linear CN⁻ Extended π-system Linear CN⁻
Coordination Mode Simple ionic π-coordination Simple ionic
Melting Point (°C) 564 Not available 634

The structural comparison reveals that while both compounds contain nitrile functionality, the extended organic framework in this compound creates opportunities for additional stabilization through π-electron delocalization that are absent in the simple cyanide salts. The cyanide anion in sodium cyanide exhibits limited structural flexibility due to its small size and linear geometry, whereas the prop-2-enenitrile anion can adopt multiple conformations and coordination modes due to its extended structure and multiple potential coordination sites.

The coordination behavior differs significantly between these systems, with sodium cyanide forming simple ionic crystals characterized by six-coordinate sodium atoms in a structure similar to sodium chloride. In contrast, this compound likely exhibits more complex coordination patterns due to the ability of the organic anion to coordinate through multiple sites simultaneously. This difference in coordination behavior leads to distinct solid-state structures and potentially different solubility and reactivity patterns.

Potassium cyanide, with its larger cation radius compared to sodium, demonstrates the effect of cation size on the structural properties of alkali metal cyanides. The larger potassium ion creates different packing arrangements in the crystal structure while maintaining the fundamental ionic bonding character. The comparison with this compound highlights how the introduction of organic functionality fundamentally alters the bonding and structural characteristics beyond simple cation size effects.

The electronic properties also show marked differences, with the simple cyanide salts exhibiting well-defined charge localization between the metal cation and cyanide anion. This compound presents a more complex electronic structure due to the extended conjugation system that allows for charge delocalization across multiple atomic centers. This delocalization affects the polarizability of the anion and influences the strength and directionality of the coordination interactions with the sodium cation.

Properties

CAS No.

61788-39-4

Molecular Formula

C3H2NNa

Molecular Weight

75.04 g/mol

IUPAC Name

sodium;prop-2-enenitrile

InChI

InChI=1S/C3H2N.Na/c1-2-3-4;/h1-2H;/q-1;+1

InChI Key

NTOWCTQVNUDKBY-UHFFFAOYSA-N

SMILES

[CH-]=CC#N.[Na+]

Canonical SMILES

[CH-]=CC#N.[Na+]

Other CAS No.

61788-39-4

Origin of Product

United States

Preparation Methods

Preparation via Phosphonate-Mediated Knoevenagel-Type Condensation

One documented method involves the condensation of aldehydes with diethylcyanomethylphosphonate under basic conditions to form prop-2-enenitrile derivatives, which can be subsequently converted into sodium salts.

Process Summary:

  • Starting materials: Aromatic aldehyde derivatives (e.g., 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde).
  • Reagents: Diethylcyanomethylphosphonate, aqueous sodium hydroxide (20 wt%), phase-transfer catalyst (e.g., tricaprylmethylammonium chloride).
  • Solvent: Toluene.
  • Conditions: Reaction temperature maintained at 25–35 °C, stirred for several hours (3 hours initially, then extended to 66 hours).
  • Work-up: Addition of water, extraction with toluene, washing with sodium hydroxide and saturated sodium chloride solutions, followed by neutralization with hydrochloric acid.

Key Reaction:

$$
\text{Aldehyde} + \text{Diethylcyanomethylphosphonate} \xrightarrow[\text{NaOH}]{\text{Toluene, 25-35 °C}} \text{Prop-2-enenitrile derivative}
$$

Reaction Characteristics:

  • The product 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile was obtained with melting point 175–176 °C.
  • Mass spectral data confirmed the molecular ion peaks (EI-MS m/e 313 (M-1), CI-MS m/e 315 (M+1)).

This method is notable for its moderate temperature and use of a phase-transfer catalyst to promote the reaction efficiency.

Catalytic Hydrogenation and Reduction Methods

Another preparation route involves the reduction of prop-2-enenitrile derivatives using catalytic hydrogenation:

  • Catalyst: Raney-nickel.
  • Reducing agents: Formic acid and water or amine salts of formic acid combined with an organic acid.
  • Conditions: Reaction performed at elevated temperatures (~80 °C) under inert atmosphere.
  • Outcome: Conversion of prop-2-enenitrile derivatives to corresponding aldehydes or sodium salts.

This method is advantageous for selective reduction without the use of hazardous hydride reagents like diisobutylaluminum hydride or manganese dioxide, which require careful handling.

Palladium-Catalyzed Cyanoboration and Cross-Coupling Reactions

Advanced synthetic approaches utilize palladium-catalyzed cyanoboration of alkynes or vinyl halides to introduce the nitrile group in the prop-2-ene position:

  • Catalyst: Cp(η^3-allyl)Pd complexes with phosphine ligands (e.g., trimethylphosphine, tricyclohexylphosphine).
  • Reagents: Cyanoborane derivatives.
  • Solvents: Dioxane, tetrahydrofuran.
  • Conditions: Heating at 130 °C for extended periods (up to 10 hours).
  • Further transformations: Suzuki-Miyaura coupling to diversify the substituents on the prop-2-enenitrile framework.

This method allows for the synthesis of highly functionalized prop-2-enenitrile derivatives with good yields (up to 87%) and purity, as confirmed by NMR and mass spectrometry.

Synthetic Routes Involving Dehydration of Acrylamide Derivatives

A classical approach to preparing prop-2-enenitrile compounds involves the dehydration of acrylamide derivatives:

  • Starting material: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide.
  • Dehydrating agent: Phosphorus oxychloride (POCl_3).
  • Conditions: Controlled temperature under inert atmosphere.
  • Subsequent treatment with hydrochloric acid in diisopropyl ether yields the hydrochloride salt of the prop-2-enenitrile derivative.

This method has been optimized to reduce reaction time from 69 hours to 90 minutes and improve overall yield from 18.5% to 21% in industrial applications.

Nucleophilic Substitution and Fusion Reactions for Functionalized Derivatives

Other synthetic routes involve nucleophilic substitution reactions between substituted pyrimidinones and aminobenzonitrile derivatives, followed by chlorination with POCl_3:

  • Fusion reaction under inert atmosphere.
  • Chlorination under reflux.
  • These steps yield nitrile-containing intermediates that can be further processed.

While these methods are effective, they involve toxic reagents like methanethiol and phosphorus oxychloride, posing challenges for large-scale industrial synthesis due to environmental and safety concerns.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield / Notes
Phosphonate-mediated condensation Diethylcyanomethylphosphonate, NaOH, Aliquat* 336 25–35 °C, 3–66 h, toluene High purity product; moderate reaction time
Catalytic reduction Raney-nickel, formic acid, water 80 °C, 1.5 h Selective reduction; avoids hazardous hydrides
Pd-catalyzed cyanoboration & coupling Cp(η^3-allyl)Pd, phosphine ligands, cyanoborane 130 °C, 10 h, dioxane High yield (up to 87%); functionalized derivatives
Dehydration of acrylamide POCl_3, HCl Inert atmosphere, short time Industrially optimized; yield improved to 21%
Nucleophilic substitution & fusion Pyrimidinone derivatives, POCl_3 Reflux, inert atmosphere Effective but uses toxic reagents; environmental concerns

Detailed Research Findings and Notes

  • The phosphonate-mediated condensation is a robust method for synthesizing substituted prop-2-enenitriles, utilizing phase-transfer catalysis to enhance reaction rates and yields.
  • Catalytic reduction using Raney-nickel is a safer alternative to traditional hydride reductions, providing selective transformation of nitrile groups under mild conditions.
  • Palladium-catalyzed cyanoboration expands the synthetic toolbox for prop-2-enenitrile derivatives, enabling the construction of complex molecules with diverse substituents, confirmed by detailed NMR and mass spectral data.
  • Industrial synthetic routes focus on optimizing reaction times and yields, as seen in the dehydration of acrylamide to prop-2-enenitrile derivatives, balancing cost, efficiency, and environmental impact.
  • The use of toxic reagents such as POCl_3 and methanethiol in some methods necessitates careful handling and limits their large-scale application despite good yields.

Chemical Reactions Analysis

Types of Reactions

Sodium;prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives of the polymer .

Scientific Research Applications

Polymer Production

Sodium prop-2-enenitrile is a crucial monomer in the production of several polymers, including:

Polymer Type Description
Polyacrylonitrile (PAN)Used in textiles, as it has excellent strength and chemical resistance.
Acrylonitrile Butadiene Styrene (ABS)A tough, impact-resistant plastic used in automotive and consumer goods.
Styrene-Acrylonitrile (SAN)A clear plastic often used for food containers and household items.

These polymers are synthesized through radical polymerization processes, where sodium prop-2-enenitrile acts as a key building block.

Organic Synthesis

Sodium prop-2-enenitrile serves as an important precursor in organic synthesis. It is involved in various reactions, such as:

  • Hydrogenation : Converting sodium prop-2-enenitrile into propionitrile.
  • Hydrolysis : Producing acrylamide, which is widely used in water treatment and as a flocculant.

The compound's reactivity allows it to participate in cyanoethylation reactions with nucleophiles, leading to the formation of specialty chemicals.

Pharmaceutical Applications

Sodium prop-2-enenitrile derivatives have shown potential in pharmaceutical applications, particularly in the synthesis of:

Compound Application
AcrylamideUsed in drug delivery systems and as a component in hydrogels for medical applications.
Antimicrobial agentsCompounds derived from sodium prop-2-enenitrile exhibit antimicrobial properties.

Research indicates that certain derivatives can inhibit specific enzymes, making them candidates for drug development .

Agricultural Uses

In agriculture, sodium prop-2-enenitrile is utilized as a fumigant and insecticide. Its efficacy against pests has been documented, contributing to its use in crop protection strategies.

Material Science

Sodium prop-2-enenitrile is also employed in the development of advanced materials, including:

Material Type Description
Conductive PolymersUsed in electronics for sensors and conductive films.
Biodegradable PlasticsEnhances the properties of bioplastics for environmental sustainability.

Case Study 1: Polymer Synthesis

A study demonstrated the synthesis of polyacrylonitrile fibers using sodium prop-2-enenitrile as a precursor. The fibers exhibited high tensile strength and thermal stability, making them suitable for applications in textiles and composites .

Case Study 2: Antimicrobial Activity

Research on derivatives of sodium prop-2-enenitrile revealed significant antimicrobial activity against various pathogens. One derivative showed over 80% inhibition of urease enzyme activity at specific concentrations, indicating potential therapeutic applications .

Case Study 3: Agricultural Application

Field trials using sodium prop-2-enenitrile as an insecticide showed effective pest control with minimal environmental impact compared to traditional chemicals. This application highlights its role in sustainable agriculture practices .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Specificity vs. Reactivity: Compounds like CCG-63802 exhibit potent RGS4 inhibition but may lack specificity due to their electrophilic nitrile , whereas NOSQ maintains stability in binary solvents despite reactivity .
  • Solvent Polarity Paradox: Water increases NOSQ’s fluorescence quantum yield (contrary to typical quenching ), highlighting unique solvent-conformer interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Sodium;prop-2-enenitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic addition to α,β-unsaturated nitriles. For example, (E)-3-phenylsulfonylprop-2-enenitrile can react with alkoxides under controlled conditions (e.g., THF solvent, sodium hydride base, and precise stoichiometry) to yield substituted products. Reaction parameters such as temperature, solvent polarity, and reagent purity must be tested iteratively using Design of Experiments (DoE) to maximize yield and minimize side reactions . Characterization via IR spectroscopy (e.g., ν~2220 cm⁻¹ for nitrile groups) and NMR (e.g., δ~7.2 ppm for vinyl protons) is critical for validation .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer : Reproducible crystal structure determinations require rigorous data collection (e.g., using Bruker SMART APEX diffractometers) and refinement with programs like SHELXL. Key steps include:

  • Ensuring adequate crystal quality (e.g., triclinic symmetry, α/β/γ angles within ±0.1° tolerance).
  • Applying absorption corrections and validating data with R-factor metrics.
  • Cross-referencing unit cell parameters (e.g., a=10.22 Å, b=11.95 Å for triclinic systems) against published data .
    • Tools like ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use inert atmospheres (e.g., nitrogen/argon) during synthesis to prevent unintended reactions with moisture or oxygen.
  • Employ fume hoods and personal protective equipment (PPE) due to the compound’s nitrile toxicity.
  • Monitor waste disposal per EPA guidelines, as nitrile byproducts may require neutralization before disposal .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictory results often arise from solvent-solute interactions. For example, methanol-water mixtures alter photophysical properties (e.g., fluorescence quantum yield increases with water content due to conformational changes). To resolve discrepancies:

  • Conduct controlled solvent polarity studies using Kamlet-Taft parameters.
  • Validate findings with time-resolved fluorescence spectroscopy and DFT calculations to correlate solvent effects with electronic transitions .
  • Apply meta-analysis frameworks (e.g., PRISMA guidelines) to assess study quality, focusing on sodium intake estimation methods and data heterogeneity .

Q. What strategies are effective for elucidating hydrogen-bonding networks in this compound cocrystals?

  • Methodological Answer :

  • Use graph-set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings).
  • Compare experimental results (e.g., from X-ray diffraction) with computational models (e.g., DFT-derived electrostatic potential maps).
  • Evaluate packing efficiency via Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., C-H···N vs. π-π stacking) .

Q. How can researchers design experiments to differentiate between kinetic vs. thermodynamic control in this compound reactions?

  • Methodological Answer :

  • Vary reaction temperatures and quenching rates to trap intermediates (e.g., using cryogenic techniques).
  • Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
  • Compare product distributions under adiabatic vs. isothermal conditions.
  • Validate mechanisms using kinetic isotope effects (KIEs) or computational transition-state modeling .

Q. What advanced statistical methods are suitable for analyzing spectral data variability in this compound derivatives?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping absorption/emission bands.
  • Quantify uncertainty via Monte Carlo simulations for fluorescence lifetime decays (e.g., second-order kinetics in methanol-water systems).
  • Use Bayesian inference to model solvent effects on quantum yields, incorporating prior data from analogous nitrile compounds .

Data Management & Integrity

Q. How should researchers address reproducibility crises in studies involving this compound?

  • Methodological Answer :

  • Adopt FAIR principles: Ensure data is Findable (e.g., deposit crystallographic data in the CCDC), Accessible (open-access repositories), Interoperable (standardized file formats like .cif), and Reusable (detailed metadata).
  • Pre-register experimental protocols to mitigate publication bias.
  • Use plagiarism-detection software for manuscripts and validate raw data against processed results .

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